molecular formula C16H12F3N3OS B2563561 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-18-0

7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2563561
CAS No.: 306979-18-0
M. Wt: 351.35
InChI Key: OQOMNFKPHLZZFF-UHFFFAOYSA-N
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Description

7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyridotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridotriazine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5-thiazolyl phenoxy acetic acid: Shares the trifluoromethyl and sulfanyl groups but differs in the core structure.

    3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Contains a similar trifluoromethyl group but has a different heterocyclic core.

Uniqueness

The uniqueness of 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific combination of functional groups and its pyridotriazine core, which confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C14H12F3N5OS
  • Molecular Weight: 353.34 g/mol

This compound features a pyrido-triazine core with a trifluoromethyl group and a sulfanyl methyl moiety, which may contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on cancer cell lines, and its role in enzyme inhibition.

Antimicrobial Activity

Research has indicated that derivatives of pyrido-triazines exhibit significant antimicrobial properties. In a study evaluating various triazine compounds, it was found that modifications at the 2-position and the presence of electron-withdrawing groups like trifluoromethyl enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The specific compound under discussion demonstrated notable inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways. The IC50 values for MCF-7 and A549 were determined to be approximately 12 µM and 15 µM respectively .

Enzyme Inhibition

The compound has been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was significant in cell-based assays measuring viral replication and cellular growth. Compared to established DHODH inhibitors like brequinar, this compound showed enhanced activity, suggesting its potential use in immunosuppressive therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction: The activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Enzyme Targeting: Specific binding to DHODH, disrupting nucleotide synthesis necessary for rapid cell proliferation.
  • Membrane Disruption: Potential interactions with bacterial membranes leading to increased permeability and cell lysis.

Case Studies

Several case studies highlight the efficacy of this compound in different biological settings:

  • Case Study on Antimicrobial Efficacy:
    A study conducted on various triazine derivatives revealed that the presence of a trifluoromethyl group significantly enhanced antimicrobial activity. The tested compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial properties .
  • Cancer Cell Line Study:
    In another investigation involving multiple cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased early apoptosis markers after 24 hours of treatment at concentrations above 10 µM .

Properties

IUPAC Name

7-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-10-5-6-13-20-14(21-15(23)22(13)8-10)24-9-11-3-2-4-12(7-11)16(17,18)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOMNFKPHLZZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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